molecular formula C20H12ClN3O3S B2726067 N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide CAS No. 477569-73-6

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide

Cat. No.: B2726067
CAS No.: 477569-73-6
M. Wt: 409.84
InChI Key: CKRMZTUGNCHQCM-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry

Mechanism of Action

Target of Action

The primary targets of N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide tuberculosis . They have also shown promising activity against Staphylococcus aureus .

Mode of Action

The exact mode of action of This compound tuberculosis and Staphylococcus aureus .

Biochemical Pathways

The specific biochemical pathways affected by This compound tuberculosis and Staphylococcus aureus, suggesting they may interfere with the biochemical pathways essential for the growth and survival of these bacteria .

Pharmacokinetics

The ADME properties of This compound A study on similar benzothiazole derivatives showed favourable pharmacokinetic profiles .

Result of Action

The molecular and cellular effects of This compound tuberculosis and Staphylococcus aureus .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The synthesis of similar benzothiazole derivatives was achieved under various conditions, suggesting that the action of these compounds may be influenced by environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential therapeutic properties. Benzothiazole derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents. This particular compound may exhibit similar activities, making it a candidate for drug development.

Industry

In the industrial sector, compounds like this compound are used in the development of advanced materials, including polymers and dyes. Their stability and reactivity make them suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A simpler benzothiazole derivative with antimicrobial properties.

    5-Chloro-2-nitroaniline: Shares the nitro and chloro substituents but lacks the benzothiazole moiety.

    N-(1,3-Benzothiazol-2-yl)benzamide: Similar structure but without the nitro and chloro groups.

Uniqueness

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide is unique due to the combination of its benzothiazole core with nitro and chloro substituents. This combination enhances its reactivity and potential biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O3S/c21-12-9-10-17(24(26)27)14(11-12)19(25)22-15-6-2-1-5-13(15)20-23-16-7-3-4-8-18(16)28-20/h1-11H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRMZTUGNCHQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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